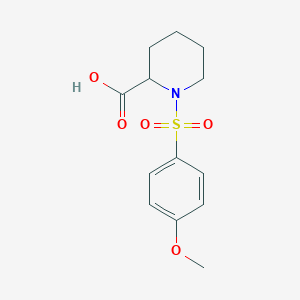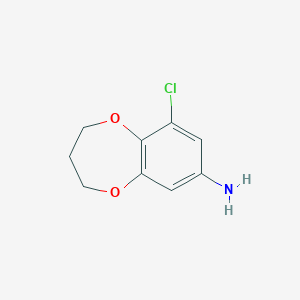
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. The compound features a triazole ring, an indole moiety, and multiple methoxy groups, each contributing to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step organic synthesis. Key steps may include:
Formation of the triazole ring: : This can be achieved through the cyclization of appropriate precursors under mild conditions.
Introduction of the indole moiety: : This often requires the use of indole derivatives, which can be coupled to the triazole core via palladium-catalyzed reactions.
Thioether formation: : Involves nucleophilic substitution where a thiol group is introduced.
Final acetamide formation: : Accomplished through amidation reactions, often under acidic or basic conditions.
Industrial Production Methods
While industrial production of such complex molecules can be challenging, methods may include:
Batch synthesis: : Using large reactors to manage multi-step processes.
Flow chemistry: : Offering better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, potentially at the indole or methoxy groups.
Reduction: : Possible at the acetamide moiety under specific conditions.
Substitution: : Particularly at positions adjacent to the triazole and indole rings.
Common Reagents and Conditions
Oxidation reagents: : Potassium permanganate, chromium trioxide.
Reduction reagents: : Lithium aluminium hydride, catalytic hydrogenation.
Substitution reactions: : Utilized halogenated reagents and strong bases or acids.
Major Products
Oxidation: : Might yield carboxylic acids or ketones.
Reduction: : Could produce amines or alcohols.
Substitution: : Diverse products depending on reagents used.
Applications De Recherche Scientifique
The compound is explored in several fields:
Chemistry: : Investigated for its unique reactive properties.
Biology: : Studied for potential interactions with biological molecules.
Medicine: : Evaluated as a potential pharmaceutical lead compound.
Mécanisme D'action
The compound's mechanism often involves binding to specific molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking:
Molecular targets: : Enzymes, receptors, and nucleic acids.
Pathways: : Could modulate biochemical pathways relevant to disease states or biological processes.
Comparaison Avec Des Composés Similaires
Uniqueness
Compared to other triazole and indole-containing compounds, this one stands out due to its specific substitution pattern and functional groups.
Similar Compounds
5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
2-(3-(1H-indol-3-yl)-4H-1,2,4-triazol-4-ylthio)-N-phenylacetamide
3-(4-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)-1H-indole
These comparisons highlight the unique chemical structure and the potential for diverse applications of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide. Fascinating, isn't it?
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4S/c1-34-19-8-6-7-18(14-19)32-26(21-15-28-22-10-5-4-9-20(21)22)30-31-27(32)37-16-25(33)29-17-11-12-23(35-2)24(13-17)36-3/h4-15,28H,16H2,1-3H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYVKXNXCPOCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2733992.png)

![2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2733994.png)

![4-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2733998.png)
![N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)


![Tert-butyl 5-[(2-chloroacetyl)amino]-3,3-dimethylazepane-1-carboxylate](/img/structure/B2734002.png)

